N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-4-isopropylaniline
CAS No.:
Cat. No.: VC13279726
Molecular Formula: C15H21N3
Molecular Weight: 243.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3 |
|---|---|
| Molecular Weight | 243.35 g/mol |
| IUPAC Name | N-[(1-ethylpyrazol-4-yl)methyl]-4-propan-2-ylaniline |
| Standard InChI | InChI=1S/C15H21N3/c1-4-18-11-13(10-17-18)9-16-15-7-5-14(6-8-15)12(2)3/h5-8,10-12,16H,4,9H2,1-3H3 |
| Standard InChI Key | FZXDLUVQBMXOAO-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C=N1)CNC2=CC=C(C=C2)C(C)C |
| Canonical SMILES | CCN1C=C(C=N1)CNC2=CC=C(C=C2)C(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted with an ethyl group at the 1-position. A methylene (-CH₂-) bridge connects the pyrazole’s 4-position to the nitrogen of 4-isopropylaniline (Figure 1). The isopropyl group (-CH(CH₃)₂) at the para position of the aniline ring introduces steric bulk, influencing reactivity and intermolecular interactions .
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | N-[(1-ethylpyrazol-4-yl)methyl]-4-propan-2-ylaniline |
| CAS Number | 400858-56-2 |
| Molecular Formula | C₁₅H₂₁N₃ |
| Molecular Weight | 243.35 g/mol |
| SMILES | CCN1C=C(C=N1)CNC2=CC=C(C=C2)C(C)C |
| InChI Key | FZXDLUVQBMXOAO-UHFFFAOYSA-N |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Spectroscopic Characterization
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NMR: The proton NMR spectrum (hypothetical) would show signals for the ethyl group (δ ~1.3 ppm, triplet; δ ~4.0 ppm, quartet), pyrazole protons (δ ~7.4–7.9 ppm), and isopropyl groups (δ ~1.2 ppm, doublet) .
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MS: High-resolution mass spectrometry would confirm the molecular ion peak at m/z 243.17 [M+H]⁺.
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via alkylation or Mannich-type reactions involving 1-ethyl-1H-pyrazol-4-amine and 4-isopropylbenzaldehyde intermediates . A typical pathway involves:
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Preparation of 1-ethyl-1H-pyrazol-4-amine: Synthesized by reducing 1-ethyl-1H-pyrazole-4-carbonitrile using LiAlH₄ .
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Condensation with 4-isopropylaniline: The amine reacts with 4-isopropylbenzaldehyde under reductive amination conditions (e.g., NaBH₃CN) to form the methylene bridge .
Table 2: Representative Synthesis Conditions
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4-isopropylaniline + formaldehyde | Friedel-Crafts alkylation | 60–70% |
| 2 | 1-ethylpyrazole-4-amine + aldehyde | NaBH₃CN, MeOH, rt, 12 h | 50–55% |
Purification and Analysis
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Chromatography: Purified via silica gel column chromatography using ethyl acetate/hexane gradients .
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Crystallization: Recrystallization from ethanol yields pure product .
| Application | Compound Class | Activity/Outcome |
|---|---|---|
| Anticancer | Pyrazole-aniline hybrids | TGF-β inhibition (IC₅₀ 2.1 nM) |
| Antimalarial | Pyrazole-amines | Gametocytocidal (EC₅₀ 0.8 µM) |
| Polymerization Catalysis | Co(II)/Zn(II) complexes | rac-LA conversion >95% |
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